molecular formula C19H22N6O2 B2924109 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide CAS No. 2034558-10-4

2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2924109
CAS No.: 2034558-10-4
M. Wt: 366.425
InChI Key: OBCFFXNTJZLGTG-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide is a synthetic small molecule designed for research applications. It features a complex structure comprising a [1,2,4]triazolo[4,3-a]pyrazine core, a pyrrolidine ring, and a benzyloxy-acetamide side chain. This molecular architecture is characteristic of compounds investigated for potential biological activity in medicinal chemistry. The presence of the [1,2,4]triazolo[4,3-a]pyrazine scaffold is significant, as this heterocyclic system is found in molecules studied for their interactions with various biological targets and is a subject of ongoing research in drug discovery . The specific research applications and mechanism of action for this compound are not fully characterized and require further investigation by qualified researchers. As an analogue of other documented compounds, its primary value lies in its use as a building block or a probe in hit-to-lead optimization campaigns . It is intended for use in strictly controlled laboratory environments to explore its physicochemical properties, pharmacokinetics, and potential pharmacological effects. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-14-22-23-19-18(20-8-10-25(14)19)24-9-7-16(11-24)21-17(26)13-27-12-15-5-3-2-4-6-15/h2-6,8,10,16H,7,9,11-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCFFXNTJZLGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The triazolo-pyrazine moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazolo-pyrazine moiety, while reduction may produce amine derivatives.

Scientific Research Applications

2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyrazine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Differences

Core Heterocycle Variations The target compound and most analogs retain the [1,2,4]triazolo[4,3-a]pyrazine core, which is critical for binding to adenosine receptors or kinase targets .

Substituent Effects

  • Benzyloxy vs. Hydroxy Groups : The benzyloxy group in the target compound increases lipophilicity, which may enhance membrane permeability compared to the polar 8-hydroxy group in ’s compound .
  • Oxadiazole vs. Thiophene : The 3-methyl-oxadiazole substituent () introduces a metabolically stable heterocycle, whereas the 5-chlorothiophene () adds sulfur-based electronic effects, possibly influencing redox activity .

Solubility and Bioavailability

  • Piperazine-containing analogs () exhibit higher solubility due to the basic nitrogen atoms, whereas the pyrrolidine in the target compound offers a balance between solubility and conformational flexibility .

Pharmacological Implications

  • Receptor Binding: The benzo[d]oxazol-3(2H)-yl group ( and ) is associated with enhanced adenosine receptor affinity due to its hydrogen-bonding capacity .
  • Metabolic Stability : Oxadiazole and thiophene substituents ( and ) are less prone to oxidative metabolism compared to benzyloxy groups, suggesting improved half-life .

Biological Activity

2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide is a complex organic compound characterized by its unique combination of functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The compound features:

  • A benzyloxy group
  • A triazolo-pyrazine moiety
  • A pyrrolidine ring

These structural elements contribute to its diverse biological activities, making it a candidate for various therapeutic applications.

Antibacterial Activity

Recent studies have shown that derivatives similar to 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide exhibit significant antibacterial properties. For instance, a related triazolo[4,3-a]pyrazine derivative demonstrated moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. The minimum inhibitory concentrations (MICs) for some compounds were reported as low as 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli .

Anticancer Potential

The compound is also being investigated for its anticancer properties. A study on similar triazolo[4,3-a]pyrazine derivatives found that certain compounds exhibited excellent antiproliferative activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one promising compound showed IC50 values of 0.98 µM against A549 cells .

The biological activity of these compounds can be attributed to their ability to interact with specific biological targets. For instance:

  • Antibacterial activity is thought to arise from the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
  • Anticancer effects may be linked to the inhibition of c-Met signaling pathways, which are crucial for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds like 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide. Key findings include:

  • Compounds with longer alkyl chains tend to exhibit better antibacterial activity compared to those with aromatic groups.
  • Electron-donating groups on phenyl substituents enhance antibacterial properties .

Comparative Analysis Table

Compound TypeBiological ActivityMIC/IC50 Values
Triazolo[4,3-a]pyrazine DerivativesAntibacterialMIC: 32 μg/mL (S. aureus)
MIC: 16 μg/mL (E. coli)
Triazolo[4,3-a]pyrazine DerivativesAnticancerIC50: 0.98 µM (A549)
IC50: 1.05 µM (MCF-7)

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